molecular formula C10H7BrO3 B2831953 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid CAS No. 1344234-60-1

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B2831953
CAS RN: 1344234-60-1
M. Wt: 255.067
InChI Key: SICPVBNFSMTGKO-UHFFFAOYSA-N
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Description

“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a halogenated heterocycle . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 . It is a solid compound .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones . There are also methods involving the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES string O=C(O)C1=CC2=C(C(OC)=CC(Br)=C2)O1 . The InChI key for this compound is OEICZFFUNDGUEF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions under ambient conditions, catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .


Physical And Chemical Properties Analysis

“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a solid compound . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 .

Scientific Research Applications

Future Directions

Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities . They are potential natural drug lead compounds . For instance, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

properties

IUPAC Name

5-bromo-7-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPVBNFSMTGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

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